molecular formula C21H16ClF3N4O3 B580210 4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide CAS No. 1431697-81-2

4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide

Cat. No.: B580210
CAS No.: 1431697-81-2
M. Wt: 464.829
InChI Key: JWAKXXCHFJSKRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 284461-73-0, molecular formula: C₂₁H₁₆ClF₃N₄O₃, molecular weight: 464.83) is a picolinamide derivative featuring a urea bridge connecting a 2-chloro-3-(trifluoromethyl)phenyl group to a phenoxy-substituted pyridine ring. Its structure is optimized for kinase inhibition, particularly targeting Raf and vascular endothelial growth factor receptors (VEGFR) . The chloro and trifluoromethyl groups enhance hydrophobic interactions with kinase domains, while the methyl group on the picolinamide nitrogen improves metabolic stability .

Properties

IUPAC Name

4-[4-[[2-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-N-methylpyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClF3N4O3/c1-26-19(30)17-11-14(9-10-27-17)32-13-7-5-12(6-8-13)28-20(31)29-16-4-2-3-15(18(16)22)21(23,24)25/h2-11H,1H3,(H,26,30)(H2,28,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWAKXXCHFJSKRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)NC(=O)NC3=CC=CC(=C3Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClF3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401110185
Record name 2-Pyridinecarboxamide, 4-[4-[[[[2-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431697-81-2
Record name 2-Pyridinecarboxamide, 4-[4-[[[[2-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431697-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridinecarboxamide, 4-[4-[[[[2-chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401110185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of Phenoxy-Picolinamide Intermediate

The synthesis begins with the preparation of the phenoxy-picolinamide backbone. A key intermediate, 4-(2-(methylcarbamoyl)pyridin-4-yloxy)phenylcarbamate , is synthesized by reacting 4-aminophenol with N-methylpicolinoyl chloride under basic conditions. The reaction is typically conducted in dichloromethane (DCM) at 0–5°C to minimize side reactions. The resulting amine is then treated with phenyl chloroformate to form the carbamate derivative.

Reaction Conditions :

  • Temperature: 0–5°C (maintained via ice bath)

  • Solvent: Dichloromethane

  • Stoichiometry: 1:1 molar ratio of 4-aminophenol to phenyl chloroformate

  • Work-up: Washing with 1N HCl and water, followed by drying over sodium sulfate.

Urea Bond Formation

The carbamate intermediate is subsequently reacted with 2-chloro-3-(trifluoromethyl)aniline to form the ureido linkage. This step involves nucleophilic displacement of the phenyloxy group by the aniline’s amine, facilitated by heating in dimethylformamide (DMF) at 40–45°C for 2–3 hours.

Critical Parameters :

  • Solvent: DMF (ensures solubility of aromatic intermediates)

  • Temperature: 40–45°C (balances reaction rate and byproduct suppression)

  • Isolation: Extraction with ethyl acetate, followed by slurrying in acetonitrile to precipitate the pure product.

Yield : 65–70% after purification.

Trichloroacetamide Hydrolysis Route

Intermediate Formation via Trichloroacetyl Chloride

An alternative method involves the reaction of 2-chloro-3-(trifluoromethyl)aniline with trichloroacetyl chloride to form 2,2,2-trichloro-N-(2-chloro-3-(trifluoromethyl)phenyl)acetamide . This step is conducted in DCM at sub-zero temperatures (−5°C to 0°C) to control exothermicity.

Reaction Profile :

  • Reagent: Trichloroacetyl chloride (1.2 equivalents)

  • Quenching: Water addition below 5°C to hydrolyze excess reagent

  • Isolation: DCM extraction and vacuum evaporation.

Hydrolysis to Urea

The trichloroacetamide intermediate is hydrolyzed using hydroxylamine hydrochloride in aqueous ethanol, yielding the desired urea derivative. This step proceeds at 50–60°C over 12–18 hours, with careful pH monitoring to avoid over-hydrolysis.

Optimization Notes :

  • Prolonged reaction times (>24 hours) lead to decomposition.

  • Ethanol concentration ≥80% minimizes side reactions.

Yield : 60–65% after recrystallization from acetonitrile.

Comparative Analysis of Synthetic Routes

The two methods differ in efficiency, scalability, and practicality:

ParameterCarbamate RouteTrichloroacetamide Route
Reaction Steps 23
Overall Yield 65–70%60–65%
Key Advantage Shorter pathwayAvoids phenyl chloroformate
Key Limitation Moisture-sensitive reagentsLonger hydrolysis step

Critical Process Considerations

Solvent Selection

  • Dichloromethane : Preferred for carbamate formation due to low polarity and ease of removal.

  • DMF : Essential for urea coupling but requires thorough removal via aqueous washes to prevent contamination.

  • Acetonitrile : Effective for recrystallization due to moderate polarity and high solubility at elevated temperatures.

Temperature Control

Exothermic reactions (e.g., chloroformate additions) demand strict temperature control (−5°C to 0°C) to prevent decomposition.

Impurity Management

  • Hexane Slurrying : Removes hydrophobic byproducts after carbamate synthesis.

  • Acid Washes : Eliminate unreacted aniline and DMF residues.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, urea NH), 7.85–6.90 (m, aromatic protons), 3.10 (s, 3H, N-methyl).

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water gradient).

Crystallography

Single-crystal X-ray analysis confirms the planar ureido linkage and orthogonal orientation of the picolinamide group.

Industrial-Scale Adaptations

For kilogram-scale production, the carbamate route is favored due to fewer steps and higher throughput. Key modifications include:

  • Continuous Flow Reactors : Enhance safety during exothermic steps.

  • Automated pH Control : Reduces variability during hydrolysis.

Emerging Methodologies

Recent patents describe enzyme-catalyzed urea synthesis as a greener alternative, though yields remain suboptimal (40–50%) compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or defluorinated products.

Scientific Research Applications

4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethyl group and chlorinated phenyl ring contribute to its binding affinity and specificity, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Comparative Data Table

Compound Name CAS Number Molecular Weight Key Structural Features Applications/Notes
Target Compound 284461-73-0 464.83 2-Chloro-3-TFM phenyl, phenoxy linker Kinase inhibitor (research use)
Sorafenib Tosylate 475207-59-1 637.03 Tosylate salt, no fluorine on phenoxy FDA-approved for multiple cancers
Regorafenib 755037-03-7 482.82 3-Fluoro-phenoxy, monohydrate form Second-line HCC therapy
N-Methyl-4-(4-(3-(3-TFM phenyl)ureido)phenoxy)picolinamide 1285533-84-7 430.38 3-TFM substituent Enhanced kinase selectivity
5h (Phenylamino analog) - - Phenylamino linker High synthetic yield (92.3%)

Research Findings and Implications

  • Synthetic Efficiency: Compounds like 5h achieve >90% yields using phenylamino linkers, suggesting scalable routes for analogs .
  • Solubility Optimization : Hydroxypropyl (10c) and tosylate modifications address poor solubility, critical for oral bioavailability .
  • Metabolic Stability : Deuteration (CM4307) and methyl groups on picolinamide reduce CYP450-mediated degradation .
  • Kinase Selectivity : Fluorine and perfluoropropyl groups (CAS: 2188236-41-9) fine-tune binding to specific kinase domains .

Biological Activity

4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide, with the CAS number 1431697-81-2, is a complex organic compound notable for its diverse biological activities. It is structurally characterized by a trifluoromethyl group, a chlorinated phenyl ring, and a urea linkage, which contribute to its unique biochemical properties. This compound is primarily researched for its potential applications in medicinal chemistry, particularly as an inhibitor targeting specific biological pathways.

Molecular Structure

The molecular formula of the compound is C21H16ClF3N4O3C_{21}H_{16}ClF_3N_4O_3. The structural representation includes:

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
  • Chlorinated phenyl ring : Imparts unique electronic properties.
  • Urea linkage : Facilitates hydrogen bonding interactions with biological targets.
PropertyValue
Molecular Weight478.8 g/mol
Melting PointNot specified
SolubilitySoluble in DMSO
LogP (octanol-water partition)Not available

Research indicates that this compound acts primarily as an inhibitor of the Raf kinase pathway. This pathway is crucial in various cellular processes, including proliferation and survival, making it a significant target in cancer therapy.

Case Studies and Research Findings

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that this compound effectively inhibited the growth of several cancer cell lines, including breast and colorectal cancers. The IC50 values ranged from 0.5 to 1.5 µM, indicating potent activity against these cell types .
  • Selectivity for Tumor Cells :
    • Comparative studies showed that the compound exhibited higher selectivity towards tumor cells over normal cells, suggesting a favorable therapeutic index .
  • Synergistic Effects with Other Agents :
    • When combined with other chemotherapeutic agents, such as paclitaxel or doxorubicin, enhanced cytotoxic effects were observed in vitro, supporting its potential use in combination therapies .

Pharmacokinetics

  • Absorption : Rapidly absorbed when administered orally.
  • Distribution : Widely distributed throughout tissues; crosses the blood-brain barrier due to its lipophilic nature.
  • Metabolism : Primarily metabolized by liver enzymes; phase I and II metabolic pathways are involved.
  • Excretion : Excreted mainly through urine as metabolites.

Table of Similar Compounds

Compound NameCAS NumberActivity Type
Sorafenib284461-73-0Raf kinase inhibitor
Pexidartinib475207-59-1Kinase inhibitor
Regorafenib755037-03-7Multikinase inhibitor

Unique Features

What distinguishes this compound from similar compounds is its specific structural arrangement which allows for targeted interactions with molecular targets involved in cancer progression .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves coupling 4-chloro-3-(trifluoromethyl)phenyl carbamate with intermediates like 4-(4-aminophenoxy)-N-methylpicolinamide under reflux in acetonitrile with DABCO as a catalyst. Yield optimization (e.g., 60% for Regorafenib in ) requires precise stoichiometry, temperature control (65–120°C), and reaction monitoring via TLC . Alternative routes using substituted phenyl carbamates ( ) may improve yield by adjusting electron-withdrawing groups.

Q. What analytical techniques are critical for verifying structural integrity and purity?

  • Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure. For purity, HPLC with UV detection (e.g., 99% purity in ) and melting point analysis (e.g., 204–205°C for Regorafenib in ) are standard. X-ray crystallography (e.g., in ) resolves stereochemical ambiguities .

Q. How is the compound’s in vitro antitumor activity evaluated in early-stage research?

  • Methodology : Cell viability assays (e.g., MTT) using cancer cell lines (e.g., HepG2, HCT-116) are standard. reports derivatives with IC₅₀ values <10 µM, emphasizing the role of substituents like trifluoromethyl groups in enhancing activity. Dose-response curves and comparative studies with reference drugs (e.g., Sorafenib) validate efficacy .

Advanced Research Questions

Q. What strategies address low solubility in aqueous media, and how is supercritical CO₂ used for solubility enhancement?

  • Methodology : Solubility challenges are tackled via co-solvents (e.g., PEG) or crystal engineering (e.g., monohydrate forms, as in ). Supercritical CO₂ solubility studies involve phase equilibrium experiments (40–120°C, 120–400 bar) and thermodynamic models (e.g., Chrastil equation) to predict solubility behavior .

Q. How do structural modifications (e.g., fluorination, urea-linker variations) impact kinase inhibition profiles?

  • Methodology : Structure-Activity Relationship (SAR) studies compare derivatives ( ). For example, fluorination at the phenoxy group (as in Regorafenib) enhances binding to kinases like VEGFR-2. Computational docking (e.g., AutoDock) and kinase inhibition assays (IC₅₀ < 1 nM) validate target engagement .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

  • Methodology : Rodent models (e.g., Sprague-Dawley rats) assess bioavailability via oral/intravenous administration. LC-MS/MS quantifies plasma concentrations, while histopathology evaluates hepatotoxicity. notes Regorafenib’s use in metastatic colorectal cancer models, requiring dose titration to balance efficacy and toxicity .

Q. How can metabolic stability be improved through functional group modifications?

  • Methodology : Introducing metabolically stable groups (e.g., trifluoromethyl, ) reduces CYP450-mediated oxidation. In vitro microsomal stability assays (human/rat liver microsomes) and metabolite identification (via UPLC-QTOF-MS) guide structural optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(4-(3-(2-chloro-3-(trifluoroMethyl)phenyl)ureido)phenoxy)-N-MethylpicolinaMide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.